molecular formula C13H18N2O3 B6527560 tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate CAS No. 954233-47-7

tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate

Cat. No. B6527560
CAS RN: 954233-47-7
M. Wt: 250.29 g/mol
InChI Key: IRIHNITYXPTXEL-UHFFFAOYSA-N
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Description

“tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O3 . It has a molecular weight of 250.3 . The compound is also known by its IUPAC name, tert-butyl 3- (3-pyridinyloxy)-1-azetidinecarboxylate .


Synthesis Analysis

The synthesis of azetidines, such as “this compound”, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate has been used in a number of scientific research applications, including as a building block in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel compounds with potential applications in drug discovery and chemical biology.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. This inhibition is thought to be due to the ability of the compound to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the synthesis of proteins and other macromolecules, which could lead to changes in the levels of certain proteins and other molecules in the body. In addition, the compound has been shown to have antioxidant activity, which could be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to be used as a starting material for the synthesis of heterocyclic compounds. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been shown to inhibit the activity of a wide range of enzymes.

Future Directions

The potential future directions for tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate include further research into its mechanism of action, its potential applications in drug discovery, and its potential use as a tool for the study of enzyme-catalyzed reactions. In addition, further research could be conducted into the potential biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could also be conducted into the potential advantages and limitations of using the compound in lab experiments.

Synthesis Methods

Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate can be synthesized by the reaction of pyridine-2-carbaldehyde with tert-butyl azetidine-1-carboxylate in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the resulting product is isolated and purified by column chromatography.

properties

IUPAC Name

tert-butyl 3-pyridin-2-yloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-10(9-15)17-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIHNITYXPTXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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